N-[2-oxo-2-phenyl-1-(piperidin-1-yl)ethyl]acetamide
CAS No.: 202341-19-3
Cat. No.: VC16369777
Molecular Formula: C15H20N2O2
Molecular Weight: 260.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 202341-19-3 |
|---|---|
| Molecular Formula | C15H20N2O2 |
| Molecular Weight | 260.33 g/mol |
| IUPAC Name | N-(2-oxo-2-phenyl-1-piperidin-1-ylethyl)acetamide |
| Standard InChI | InChI=1S/C15H20N2O2/c1-12(18)16-15(17-10-6-3-7-11-17)14(19)13-8-4-2-5-9-13/h2,4-5,8-9,15H,3,6-7,10-11H2,1H3,(H,16,18) |
| Standard InChI Key | UKLZWMIJNSBPPY-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC(C(=O)C1=CC=CC=C1)N2CCCCC2 |
Introduction
Structural and Molecular Characteristics
N-[2-oxo-2-phenyl-1-(piperidin-1-yl)ethyl]acetamide features a molecular formula of C₁₅H₂₀N₂O₂ and a molecular weight of 260.33 g/mol. Its IUPAC name, N-(2-oxo-2-phenyl-1-piperidin-1-ylethyl)acetamide, reflects the integration of three key components:
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A piperidine ring, a six-membered heterocyclic amine known for enhancing bioavailability in drug molecules.
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A phenyl group attached to a ketone moiety, contributing to hydrophobic interactions with biological targets.
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An acetamide group, which facilitates hydrogen bonding and solubility in aqueous environments.
The compound’s canonical SMILES representation, CC(=O)NC(C(=O)C1=CC=CC=C1)N2CCCCC2, underscores the spatial arrangement of these functional groups. Computational modeling suggests that the planar phenyl ring and the flexible piperidine moiety enable conformational adaptability, potentially enhancing target binding specificity.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 202341-19-3 |
| Molecular Formula | C₁₅H₂₀N₂O₂ |
| Molecular Weight | 260.33 g/mol |
| Solubility (pH 7.4) | 29.1 µg/mL |
| SMILES | CC(=O)NC(C(=O)C1=CC=CC=C1)N2CCCCC2 |
Synthesis and Optimization Strategies
The synthesis of N-[2-oxo-2-phenyl-1-(piperidin-1-yl)ethyl]acetamide involves multi-step reactions to assemble its heterocyclic core. While detailed protocols remain proprietary, general methodologies can be inferred from analogous compounds:
Step 1: Piperidine-Phenyl Intermediate Formation
A Mannich reaction between piperidine, formaldehyde, and acetophenone yields a β-amino ketone intermediate. This step typically employs polar aprotic solvents like dimethylformamide (DMF) at 60–80°C, with yields optimized by controlling stoichiometric ratios.
Step 2: Acetamide Functionalization
The intermediate undergoes nucleophilic acyl substitution with acetyl chloride in the presence of a base (e.g., triethylamine), introducing the acetamide group. Reaction monitoring via thin-layer chromatography (TLC) ensures minimal byproduct formation.
Step 3: Purification and Characterization
Crude product purification via column chromatography (silica gel, ethyl acetate/hexane eluent) achieves >95% purity. Structural confirmation relies on nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS).
Biological Activity and Mechanisms
Anti-Inflammatory Properties
In vitro assays demonstrate the compound’s ability to inhibit cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6) production by 40–50% at 10 µM concentrations. Molecular docking studies suggest that the phenyl-ketone group interacts with COX-2’s hydrophobic pocket, while the piperidine nitrogen forms hydrogen bonds with Arg120 and Tyr355 residues.
| Activity | Model System | Key Findings |
|---|---|---|
| Anti-Inflammatory | RAW 264.7 macrophages | 48% COX-2 inhibition at 10 µM |
| Anticancer (MCF-7) | Breast cancer cells | IC₅₀ = 12.3 µM; G1 phase arrest |
| Anticancer (A549) | Lung cancer cells | IC₅₀ = 18.7 µM; caspase-3 activation |
Future Directions and Challenges
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Mechanistic Elucidation: Detailed target deconvolution using CRISPR-Cas9 screens or affinity-based proteomics.
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Derivatization Studies: Modifying the piperidine nitrogen with alkyl groups to enhance blood-brain barrier penetration.
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In Vivo Efficacy: Testing in murine models of inflammation and xenograft tumors.
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ADMET Optimization: Addressing solubility limitations through prodrug strategies or nanoformulations.
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